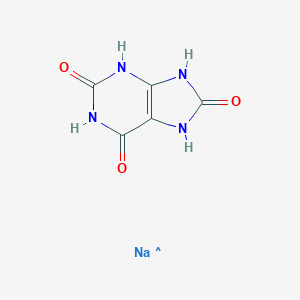

Sodium Urate

Description

Properties

IUPAC Name |

sodium;2,6-dioxo-3,7-dihydropurin-8-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSTSRULRIERK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-77-2 | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,9-dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

factors affecting monosodium urate crystal morphology

An In-Depth Technical Guide to the Factors Affecting Monosodium Urate (MSU) Crystal Morphology and Formation

Introduction

Gout, the most prevalent form of inflammatory arthritis, is fundamentally a disease of crystal deposition.[1] It is characterized by the precipitation of monothis compound (MSU) crystals within joints and soft tissues, which triggers an intensely painful inflammatory response.[2] The formation of these crystals is a direct consequence of hyperuricemia, a state of elevated urate levels in the blood, typically defined as exceeding the saturation point of approximately 6.8 mg/dL.[1][2] However, the relationship between hyperuricemia and the development of gout is not linear; only a fraction of individuals with hyperuricemia will develop the clinical disease, indicating that other factors are critically involved in the crystallization process.[2]

MSU crystals typically present as needle-shaped structures with a triclinic crystallographic system, where sheets of purine rings are stacked to form their characteristic morphology.[1][3] The exposed, charged surfaces of these crystals are thought to be pivotal in their interaction with cellular membranes and biological molecules, thereby initiating the inflammatory cascade.[1][2] Understanding the multifaceted factors that govern the journey from soluble urate to a solid crystalline phase is paramount for developing advanced therapeutic strategies that go beyond systemic urate lowering.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core principles and complex biological interactions that influence MSU crystal morphology and formation. We will delve into the physicochemical drivers, the modulatory role of the biological microenvironment, standardized methodologies for crystal analysis, and the link between crystal formation and inflammatory signaling.

Chapter 1: The Physicochemical Basis of MSU Crystallization

The formation of MSU crystals is not a singular event but a multi-stage process governed by fundamental physicochemical laws. This process can be broken down into three sequential stages: supersaturation, nucleation, and crystal growth. Elevated urate concentration is the primary and essential driver for all three stages.[3][4]

The Three-Stage Model of Crystallization

-

Supersaturation (Reduced Solubility): This initial stage is achieved when the concentration of urate in a biological fluid, such as synovial fluid, exceeds its solubility limit (approx. 6.8 mg/dL).[1] This creates a thermodynamically unstable state, priming the system for crystallization.

-

Nucleation: This is the formation of the initial, stable crystalline nuclei from the supersaturated solution. Nucleation is a critical bottleneck; without it, crystallization cannot proceed. It can occur spontaneously (primary nucleation) or be induced by existing surfaces or particles (secondary nucleation).[5]

-

Crystal Growth: Once stable nuclei are formed, they grow by the progressive addition of urate molecules from the surrounding supersaturated fluid. This growth phase ultimately determines the final size and morphology of the crystals.

Caption: The three-stage cascade of MSU crystallization, driven by urate supersaturation.

Key Physicochemical Determinants

Beyond urate concentration, several local environmental factors significantly influence the crystallization process, often explaining the predilection of gout for peripheral joints like the big toe.

-

Temperature: Urate solubility is highly dependent on temperature. A decrease in temperature lowers the solubility point, promoting supersaturation and crystallization.[3] For instance, an in vitro study demonstrated that reducing the temperature from 37°C to 35°C is sufficient to lower the urate solubility point from 6.8 to 6.0 mg/dL.[1] This factor is clinically relevant as the temperature in peripheral joints is often lower than the core body temperature.

-

pH: Uric acid is a weak acid with a pKa of 5.75.[1] In the physiological pH of blood and synovial fluid (~7.4), it exists predominantly as the deprotonated urate anion. Studies have shown that a pH range of 7 to 9 provides the ideal environment for MSU crystallization by minimizing urate solubility.[3][5]

-

Ionic Environment: The presence of cations is essential. Specifically, a sufficient concentration of sodium ions (Na+) is required for the formation of monothis compound crystals. Increasing sodium ion concentration can promote MSU nucleation in a dose-dependent manner, even at lower urate concentrations.[3]

| Factor | Effect on Solubility | Effect on Nucleation | Effect on Growth | Reference |

| Urate Concentration | Decreases (drives supersaturation) | Increases | Increases | [3][4] |

| Temperature | Decreases with lower temp | Increases with lower temp | Not specifically identified | [1][3] |

| pH (Range 7-9) | Decreases | Increases | Not specifically identified | [3] |

| Sodium Ions (Na+) | Decreases | Increases | Essential for formation | [4] |

Chapter 2: The Biological Microenvironment: Modulators of Crystal Morphology

While physicochemical principles lay the foundation, the complex biological milieu of the joint provides a rich source of modulators that can either promote or inhibit MSU crystallization. The interplay of these factors likely explains why crystal deposition occurs at specific anatomical sites and why not all hyperuricemic individuals develop gout.[5]

The Role of Synovial Fluid and Cartilage

The joint space is not a simple aqueous solution. Its components play a direct role in crystal formation.

-

Synovial Fluid: Interestingly, synovial fluid from patients with gout has been shown to promote MSU crystallization in vitro, an effect not observed with fluid from patients with rheumatoid or degenerative arthritis.[1] This suggests that the gouty joint environment contains specific factors that create a hospitable environment for crystal formation.

-

Cartilage and Connective Tissue: The preference for MSU crystals to form on cartilage surfaces is well-documented.[3] Materials within and around the joint, such as collagen fibers, chondroitin sulfate, and proteoglycans, can act as nucleating agents, providing a template for crystal formation.[6] Some studies have shown that while intact cartilage homogenates can enhance urate solubility, specific components like chondroitin sulfate may actually accelerate the growth rate of existing crystals.[3][7]

The Complex Influence of Proteins and Antibodies

The role of proteins in MSU crystallization is multifaceted, with conflicting results reported for some molecules.[3]

-

Inhibitors: Certain proteins, such as albumin and hyaluronic acid, have been shown to cause significant inhibition of MSU crystal growth in vitro.[7] This effect is thought to be due to the adsorption of these large molecules onto the crystal surface, which "poisons" active growth sites.

-

Promoters: Conversely, specific immunoglobulins can act as potent promoters. Urate-binding antibodies, particularly IgM, have been found to increase MSU nucleation.[3][5] This suggests a potential link between the immune system and the initial formation of crystals, where the body may inadvertently facilitate the process it will later attack.

-

Dynamic Protein Coating: MSU crystals in vivo are not bare. They are quickly coated with a layer of proteins, and the composition of this coating appears to change during active and subsiding inflammation, which may modulate the crystal's inflammatory potential.[1]

Caption: Biological modulators influencing the stages of MSU crystallization.

Chapter 3: Methodologies for the Study of MSU Crystal Formation and Morphology

To investigate the factors influencing MSU crystallization, robust and reproducible experimental protocols are essential. The following sections detail validated methodologies for the synthesis, characterization, and kinetic analysis of MSU crystals.

Experimental Protocol 1: In Vitro Synthesis of MSU Crystals

This protocol describes a standard method for preparing synthetic MSU crystals that are morphologically and immunologically similar to those found in vivo.

Objective: To synthesize needle-shaped MSU crystals for use in cellular and biochemical assays.

Materials:

-

Uric Acid (Sigma-Aldrich, U2625 or equivalent)

-

Sodium Hydroxide (NaOH), 1M solution

-

Phosphate Buffered Saline (PBS), sterile

-

Sterile, pyrogen-free water

-

pH meter

-

Heating magnetic stirrer

-

Sterile conical tubes (50 mL)

-

Microscope for morphology check

Methodology:

-

Preparation of Urate Solution: In a sterile glass beaker, dissolve 1.0 g of uric acid in 190 mL of sterile water containing 6.0 mL of 1M NaOH.

-

Heating and Dissolution: Gently heat the solution to 70°C while stirring continuously until the uric acid is completely dissolved.

-

pH Adjustment: Cool the solution to room temperature. Slowly adjust the pH to 7.1-7.2 by adding 1M HCl dropwise. A precipitate will begin to form.

-

Crystallization: Leave the solution stirring gently at room temperature overnight to allow for complete crystal formation.

-

Washing and Sterilization: Centrifuge the crystal suspension at 3000 x g for 10 minutes. Discard the supernatant and wash the crystal pellet three times with sterile PBS.

-

Depyrogenation (Optional but Recommended): After the final wash, resuspend the pellet in sterile, pyrogen-free water and heat at 180°C for 2 hours to destroy any contaminating endotoxin.

-

Final Preparation: Centrifuge the sterilized crystals, resuspend in sterile PBS at a desired stock concentration (e.g., 20 mg/mL), and verify morphology (needle-shaped) under a light microscope.

Experimental Protocol 2: Characterization by Polarized Light Microscopy

This is the gold-standard technique for identifying MSU crystals in clinical and research settings.

Objective: To identify MSU crystals and differentiate them from other crystalline structures based on their unique optical properties.

Materials:

-

Polarized light microscope equipped with a first-order red compensator

-

Glass microscope slides and coverslips

-

Sample (e.g., synovial fluid or synthetic crystal suspension)

Methodology:

-

Sample Preparation: Place a small drop of the sample onto a clean glass slide and apply a coverslip.

-

Initial Visualization: Using the polarizer, locate crystalline structures under the microscope.

-

Birefringence Analysis: Insert the analyzer. Birefringent crystals will appear bright against a dark background.

-

Compensator Insertion: Insert the red compensator. The background will turn magenta.

-

Identification:

-

Align a crystal parallel to the slow axis of the red compensator (typically indicated on the compensator). MSU crystals will appear yellow.

-

Align the same crystal perpendicular to the slow axis. The MSU crystal will appear blue.

-

This phenomenon is known as negative birefringence and is the defining characteristic of MSU crystals.

-

Caption: Experimental workflow for the synthesis and analysis of MSU crystals.

Chapter 4: MSU Crystals and the Inflammatory Cascade: Therapeutic Targeting

MSU crystals are not merely inert precipitates; they are potent pro-inflammatory stimuli.[8] Their presence in the joint triggers a robust innate immune response, which is central to the pathology of an acute gout attack.

The NLRP3 Inflammasome Pathway

The primary mechanism by which MSU crystals induce inflammation is through the activation of the Nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome in resident macrophages and infiltrating neutrophils.[9][10]

-

Priming (Signal 1): A priming signal, often from factors like free fatty acids or cytokines, leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via transcription factors like NF-κB.[10][11]

-

Activation (Signal 2): Phagocytosis of MSU crystals by a macrophage provides the second signal. This leads to lysosomal destabilization and the release of cathepsin B, as well as potassium efflux and the production of reactive oxygen species (ROS).

-

Assembly and Activation: These intracellular changes trigger the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.

-

Cytokine Release: Within the complex, pro-caspase-1 is cleaved into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are secreted from the cell, driving neutrophil influx and intense inflammation.

Caption: Simplified pathway of MSU crystal-induced NLRP3 inflammasome activation.

Therapeutic Implications

A deeper understanding of MSU crystal biology opens avenues for novel therapeutic interventions.

-

Inhibition of Nucleation/Growth: While lowering serum urate is the mainstay, therapies aimed at directly inhibiting crystal nucleation or growth in the joint could provide a complementary approach, especially for patients who cannot tolerate urate-lowering drugs.[1]

-

Targeting Inflammatory Pathways: Many current and emerging therapies for acute gout target the inflammatory cascade.

-

Colchicine: This classic anti-gout medication inhibits neutrophil recruitment and activation.[9] It may also preserve the cell-surface expression of inhibitory receptors on neutrophils, dampening their response to crystals.[8]

-

NSAIDs & Corticosteroids: These agents broadly suppress the inflammatory response.

-

Biologics: IL-1β inhibitors directly block the key cytokine produced via the inflammasome pathway.

-

Novel Compounds: Natural compounds like curcumin and β-caryophyllene are being investigated for their ability to inhibit NF-κB and NLRP3 inflammasome activation, offering potential new therapeutic options.[10][12]

-

Conclusion

The morphology and formation of monothis compound crystals are governed by a complex interplay of physicochemical laws and biological modulators. While hyperuricemia provides the necessary substrate, factors such as local temperature, pH, ionic concentrations, and the presence of specific proteins and cartilage components ultimately dictate whether, where, and how crystals form. The characteristic needle-like morphology of these crystals is a direct trigger for the NLRP3 inflammasome, initiating the debilitating inflammation of gout. Future research focused on modulating the local joint environment to inhibit nucleation and growth, in addition to targeting the downstream inflammatory pathways, holds significant promise for the development of more effective and targeted therapies for this ancient and painful disease.

References

-

Desaulniers, P., & Naccache, P. H. (2021). The Crystallization of Monothis compound. Current Rheumatology Reports, 23(1), 1-10. [Link]

-

Chhana, A., & Dalbeth, N. (2015). Factors influencing the crystallization of monothis compound: a systematic literature review. BMC Musculoskeletal Disorders, 16(1), 296. [Link]

-

Chhana, A., Lee, A. C., & Dalbeth, N. (2015). Factors influencing the crystallization of monothis compound: a systematic literature review. ResearchGate. [Link]

-

Chhana, A., et al. (2015). Factors influencing the crystallization of monothis compound: a systematic literature review. PubMed. [Link]

-

Palmer, D. G., & Hogg, N. (1984). Synovial Fluid: Uric Acid and Calcium Pyrophosphate Crystal Morphology Revisited. American Journal of Clinical Pathology, 82(5), 629-634. [Link]

-

WebPathology. (n.d.). Diagnosis of Gout: Urate Crystals in Synovial Fluid. WebPathology. [Link]

-

Martillo, M. A., Nazzal, L., & Crittenden, D. B. (2014). The Crystallization of Monothis compound. ResearchGate. [Link]

-

ResearchGate. (2015). of the factors that influenced the three stages of MSU crystal formation, as identified in the systematic literature review. ResearchGate. [Link]

-

Antommattei, O., Schumacher, H. R., Reginato, A. J., & Clayburne, G. (1984). Prospective study of morphology and phagocytosis of synovial fluid monothis compound crystals in gouty arthritis. The Journal of Rheumatology, 11(6), 741-744. [Link]

-

Burt, H. M., & Dutt, Y. C. (1986). Crystal growth of monothis compound monohydrate. UBC Library Open Collections. [Link]

-

Crişan, T. O., Cleophas, M. C. P., & Joosten, L. A. B. (2018). The Role of Inhibitory Receptors in Monothis compound Crystal-Induced Inflammation. Frontiers in Immunology, 9, 1918. [Link]

-

Dieppe, P. A., et al. (1982). Synovial Fluid Crystals. QJM: An International Journal of Medicine, 51(4), 533-553. [Link]

-

Burt, H. M., & Dutt, Y. C. (1986). Studies of urate crystallisation in relation to gout. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2019). Curcumin attenuates MSU crystal-induced inflammation by inhibiting the degradation of IκBα and blocking mitochondrial damage. Arthritis Research & Therapy, 21(1), 193. [Link]

-

Vazirpanah, N., et al. (2019). Suppression of monothis compound crystal-induced cytokine production by butyrate is mediated by the inhibition of class I histone deacetylases. ResearchGate. [Link]

-

Lee, H. A., et al. (2017). Effects of Mollugo pentaphylla extract on monothis compound crystal-induced gouty arthritis in mice. BMC Complementary and Alternative Medicine, 17(1), 447. [Link]

-

Hu, G., et al. (2021). β-Caryophyllene Ameliorates MSU-Induced Gouty Arthritis and Inflammation Through Inhibiting NLRP3 and NF-κB Signal Pathway: In Silico and In Vivo. Frontiers in Pharmacology, 12, 630927. [Link]

Sources

- 1. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Factors influencing the crystallization of monothis compound: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors influencing the crystallization of monothis compound: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diagnosis of Gout : Urate Crystals in Synovial Fluid [webpathology.com]

- 7. Crystal growth of monothis compound monohydrate - UBC Library Open Collections [open.library.ubc.ca]

- 8. Frontiers | The Role of Inhibitory Receptors in Monothis compound Crystal-Induced Inflammation [frontiersin.org]

- 9. Effects of Mollugo pentaphylla extract on monothis compound crystal-induced gouty arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | β-Caryophyllene Ameliorates MSU-Induced Gouty Arthritis and Inflammation Through Inhibiting NLRP3 and NF-κB Signal Pathway: In Silico and In Vivo [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Curcumin attenuates MSU crystal-induced inflammation by inhibiting the degradation of IκBα and blocking mitochondrial damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Composition of Monosodium Urate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Monosodium urate (MSU) crystals are the etiological agent of gout, a prevalent and painful inflammatory arthritis.[1][2] The deposition of these crystals in articular and periarticular tissues triggers a potent inflammatory cascade, hallmarked by the activation of the NLRP3 inflammasome.[2][3][4] A thorough understanding of the fundamental physicochemical properties of MSU crystals is paramount for the development of novel diagnostics and therapeutics for gout. This guide provides a comprehensive technical overview of the crystal structure and composition of monothis compound, details established methodologies for its synthesis and characterization, and elucidates its pivotal role in initiating the inflammatory response.

Introduction: The Clinical Significance of Monothis compound Crystals

Gout is a metabolic disorder characterized by hyperuricemia, the abnormal elevation of uric acid in the blood.[1] When serum urate concentrations exceed the saturation point (approximately 6.8 mg/dL), MSU crystals can precipitate and deposit in joints and soft tissues.[3][5] These needle-shaped crystals are recognized by the innate immune system as a danger signal, leading to recurrent episodes of acute, intensely painful inflammation known as gout flares.[1] Chronic deposition of MSU crystals can lead to the formation of tophi, which are aggregates of crystals surrounded by a granulomatous inflammatory reaction, causing joint damage and deformity.[1][2] Therefore, elucidating the precise structure and composition of MSU crystals is a critical endeavor in gout research, offering insights into their formation, pathological activity, and potential therapeutic targeting.

Crystal Structure and Composition of Monothis compound

Monothis compound crystals are the monosodium salt of uric acid and typically exist as a monohydrate.[6] Their distinct crystalline architecture is a key determinant of their pro-inflammatory properties.

Chemical Composition

The chemical formula for monothis compound monohydrate is NaC₅H₃N₄O₃·H₂O .[6] It is formed from a urate anion, a sodium ion, and a single water molecule. Uric acid, a weak acid, exists predominantly as the deprotonated urate anion at physiological pH.[6][7]

Crystallographic Properties

MSU crystals possess a triclinic crystal structure.[3][5][6][7] This system is characterized by three unequal axes with none being perpendicular to the others, which contributes to the well-known needle-like (acicular) morphology observed under microscopy.[3][6] Within the crystal lattice, urate anions are linked by hydrogen bonds, forming sheets of purine rings. These sheets are then stacked, giving rise to the elongated crystal shape.[5][6][7] The exposed, charged surfaces of the crystals are thought to be crucial for their interaction with cellular membranes and proteins, initiating the inflammatory cascade.[5][6][7]

| Property | Value | Reference |

| Chemical Formula | NaC₅H₃N₄O₃·H₂O | [6] |

| Crystal System | Triclinic | [3][5][6][7] |

| Unit Cell Dimensions | a = 10.5001 Å, b = 9.5120 Å, c = 3.412 Å | [8] |

| Unit Cell Angles | α = 95.06°, β = 99.47°, γ = 97.14° | [8] |

| Morphology | Needle-shaped (acicular) | [3][6] |

| Birefringence | Strongly negative under polarized light | [8] |

Experimental Protocols: Synthesis and Characterization of MSU Crystals

The ability to generate and characterize synthetic MSU crystals that mimic those found in vivo is essential for research into the pathophysiology of gout and for the screening of potential therapeutic agents.

Synthesis of Monothis compound Crystals (Wet Chemical Precipitation)

This protocol is a widely adopted method for producing MSU crystals suitable for in vitro and in vivo studies.[8]

Materials:

-

Uric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Magnetic stirrer with hot plate

-

pH meter

-

Centrifuge

Step-by-Step Methodology:

-

Dissolution of Uric Acid: Dissolve 1.0 g of uric acid in 200 mL of boiling distilled water containing 6.0 mL of 1 M NaOH. Continuous stirring on a hot plate is required until the uric acid is completely dissolved.[9]

-

pH Adjustment: Carefully adjust the pH of the solution to 7.2 by adding 1N HCl dropwise while continuously monitoring with a pH meter. This neutralization step is critical for initiating the crystallization process.[8][9]

-

Crystallization: Allow the solution to cool gradually to room temperature with gentle stirring. Subsequently, store the solution at 4°C overnight to facilitate slow crystal growth, which results in more uniform crystals.[9]

-

Harvesting and Washing: Centrifuge the crystal suspension to pellet the MSU crystals. Carefully decant the supernatant. Wash the crystal pellet with cold distilled water, followed by ethanol, to remove any soluble impurities. Repeat the centrifugation and washing steps three times.

-

Drying and Sterilization: Dry the purified crystals in an oven. For biological experiments, it is crucial to sterilize the crystals by heating at 180°C for 2 hours to eliminate any potential endotoxin contamination.[9][10]

Characterization of MSU Crystals

Confirmation of the identity and morphology of the synthesized crystals is a critical quality control step.

3.2.1. Polarized Light Microscopy

-

Principle: MSU crystals exhibit strong negative birefringence when viewed under a polarizing light microscope.

-

Procedure: A small sample of the crystal suspension is placed on a microscope slide, covered with a coverslip, and observed under polarized light. MSU crystals will appear as bright, needle-shaped structures that change color (from yellow to blue) as the compensator is rotated.

3.2.2. X-Ray Diffraction (XRD)

-

Principle: XRD is a powerful technique for determining the crystallographic structure of a material. The diffraction pattern is unique to a specific crystal lattice.

-

Procedure: A powdered sample of the dried MSU crystals is analyzed using an X-ray diffractometer. The resulting diffraction pattern is then compared to known standards for monothis compound monohydrate to confirm the crystal structure.[8]

3.2.3. Scanning Electron Microscopy (SEM)

-

Principle: SEM provides high-resolution imaging of the surface morphology of the crystals.

-

Procedure: A sample of the dried crystals is mounted on a stub and coated with a conductive material (e.g., gold). The sample is then imaged in a scanning electron microscope to visualize the needle-like morphology and size distribution of the crystals.

The Role of MSU Crystals in NLRP3 Inflammasome Activation

MSU crystals are potent activators of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response.[2][4][11] Activation of the NLRP3 inflammasome by MSU crystals is a key event in the pathogenesis of gouty inflammation.

The process can be summarized in two signals:

-

Signal 1 (Priming): In the presence of a priming signal, such as from Toll-like receptor (TLR) activation, the transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β) is upregulated via the NF-κB pathway.[12][13]

-

Signal 2 (Activation): Phagocytosis of MSU crystals by macrophages triggers the assembly of the NLRP3 inflammasome.[12] This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form, IL-1β.[2][12] The secretion of IL-1β then drives the acute inflammatory response characteristic of a gout flare by recruiting neutrophils and other immune cells to the site of crystal deposition.[2][3]

Figure 1: NLRP3 inflammasome activation by MSU crystals.

Conclusion

A detailed understanding of the crystal structure and composition of monothis compound is fundamental to advancing our knowledge of gout pathogenesis. The triclinic structure and needle-like morphology of MSU crystals are intrinsically linked to their pro-inflammatory potential, primarily through the activation of the NLRP3 inflammasome. The standardized protocols for the synthesis and characterization of MSU crystals provided herein are essential tools for researchers in the field, enabling the development and evaluation of novel therapeutic strategies aimed at preventing crystal formation or mitigating their inflammatory consequences. Continued research into the physicochemical properties of MSU crystals will undoubtedly pave the way for improved management of gout and other crystal arthropathies.

References

-

The Crystallization of Monothis compound - PMC - NIH. (n.d.). Retrieved from [Link]

-

Gout - Wikipedia. (n.d.). Retrieved from [Link]

-

The pathogenesis of gout - Journal of Rheumatic Diseases. (n.d.). Retrieved from [Link]

-

Pathophysiology of gout. (n.d.). UpToDate. Retrieved from [Link]

-

What is the pathogenesis of urate and gout? - Dr.Oracle. (2025, August 5). Retrieved from [Link]

-

The crystallization of monothis compound - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Gout and Pseudogout: Background, Etiology, Pathophysiology - Medscape Reference. (2025, November 6). Retrieved from [Link]

-

Activation of the NLRP3 inflammasome and the production IL-1β. (1)... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) The Crystallization of Monothis compound - ResearchGate. (2025, August 6). Retrieved from [Link]

-

The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Monothis compound Crystals Activate the Inflammasome in Primary Progressive Multiple Sclerosis - Frontiers. (2018, May 3). Retrieved from [Link]

-

The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PubMed. (2022, July 1). Retrieved from [Link]

-

Role of the NLRP3 inflammasome in the transient release of IL-1β induced by monothis compound crystals in human fibroblast-like synoviocytes - PubMed Central. (n.d.). Retrieved from [Link]

-

Protocol for preparing monothis compound crystals for in vitro and in vivo studies in mouse and human cells - PubMed. (2024, June 21). Retrieved from [Link]

-

The Crystallization of Monothis compound | springermedizin.de. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF MONOthis compound CRYSTAL (MSU) FOR GOUT WITH ITS DIAGNOSIS AND CHARACTERIZATION - IJCRT.org. (2024, June 6). Retrieved from [Link]

-

Can anyone suggest how to prepare Monothis compound (MSU) crystals? - ResearchGate. (2014, April 28). Retrieved from [Link]

-

Monothis compound (crystals) - LookChem. (n.d.). Retrieved from [Link]

-

Comparison of the different monothis compound crystals in the preparation process and pro-inflammation - SciELO. (n.d.). Retrieved from [Link]

-

Comparison of the different monothis compound crystals in the preparation process and pro-inflammation | springermedizin.de. (n.d.). Retrieved from [Link]

-

Monothis compound crystals | C5H3N4NaO3 | CID 135532293 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Monothis compound (crystals) | C5H4N4NaO3 | CID 16220071 - PubChem. (n.d.). Retrieved from [Link]

-

Structure and cleavage of monothis compound monohydrate crystals | Request PDF. (n.d.). Retrieved from [Link]

-

(PDF) Detection of intracellular monothis compound crystals in gout synovial fluid using optical diffraction tomography - ResearchGate. (n.d.). Retrieved from [Link]

-

Morphological characteristics of monothis compound: a transmission electron microscopic study of intact natural and synthetic crystals - NIH. (n.d.). Retrieved from [Link]

-

Monothis compound monohydrate crystallization | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Monothis compound monohydrate crystallization - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

- 1. Gout - Wikipedia [en.wikipedia.org]

- 2. The pathogenesis of gout [jrd.or.kr]

- 3. droracle.ai [droracle.ai]

- 4. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystallization of monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. scielo.br [scielo.br]

- 10. Comparison of the different monothis compound crystals in the preparation process and pro-inflammation | springermedizin.de [springermedizin.de]

- 11. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of the NLRP3 inflammasome in the transient release of IL-1β induced by monothis compound crystals in human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Monosodium Urate Crystals in the Pathophysiology of Gout: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gout is a debilitating inflammatory arthritis driven by the innate immune system's response to monosodium urate (MSU) crystals. These crystals form and deposit in joints and soft tissues when serum urate concentrations exceed the physiological saturation point. This guide provides a detailed examination of the core mechanisms underpinning gout pathophysiology, from the physicochemical principles of MSU crystallization to the complex cellular and molecular inflammatory cascades they initiate. We delve into the pivotal role of the NLRP3 inflammasome, the functions of key immune cells such as macrophages and neutrophils, and the transition from acute, self-limiting flares to chronic, destructive arthropathy. Furthermore, this document offers validated, step-by-step experimental protocols for robust in vitro and in vivo models essential for preclinical gout research and the development of novel therapeutics.

The Genesis of Gout: From Hyperuricemia to Crystal Formation

Gout is fundamentally a disorder of purine metabolism that results in hyperuricemia—persistently elevated levels of uric acid in the blood.[1] While hyperuricemia is a prerequisite for gout, it is not sufficient to cause the disease, as many individuals with high uric acid levels remain asymptomatic.[1][2] The pathological cascade begins when its final metabolite, uric acid, crystallizes as MSU.[1]

Physicochemical Properties and Crystallization of Monothis compound

Uric acid is a weak organic acid.[3] In the physiological environment, with a pH of approximately 7.4, it exists predominantly as its deprotonated salt form, urate.[3][4] When urate concentration in plasma or synovial fluid surpasses its saturation limit of about 6.8 mg/dL (405 µmol/L), the solution becomes supersaturated, creating a thermodynamic driving force for crystallization.[3][5]

Several local and systemic factors influence this crystallization process:

-

Temperature: Urate solubility is temperature-dependent. A decrease in temperature lowers the saturation point, which helps explain the predilection for gout flares in cooler, peripheral joints like the first metatarsophalangeal joint (the big toe).[3][6][7] In vitro studies show that a temperature drop from 37°C to 35°C can reduce urate solubility from 6.8 mg/dL to 6.0 mg/dL.[3]

-

pH: A lower pH can decrease urate solubility, further promoting the tendency for crystals to nucleate.[4][8]

-

Mechanical Stress and Tissue Components: Minor physical trauma to a joint can cause pre-existing, walled-off microtophi to rupture, exposing naked MSU crystals to the immune system.[1] Additionally, components of cartilage and other connective tissues can act as nucleating platforms for crystal formation.[3][9]

MSU crystals are characteristically needle-shaped with a triclinic structure, formed by stacked sheets of purine rings.[3][5] It is the exposed, charged surfaces of these crystals that are thought to facilitate interactions with cellular membranes and proteins, initiating the inflammatory response.[3]

| Parameter | Condition | Urate Solubility Limit |

| Temperature | 37°C | ~6.8 mg/dL |

| 35°C | ~6.0 mg/dL | |

| pH | Decreased | Reduced Solubility |

| Ionic Strength | High Sodium Concentration | Promotes MSU Formation |

A summary of key factors influencing monothis compound solubility and crystallization.

The Inflammatory Keystone: MSU Crystals and NLRP3 Inflammasome Activation

The acute, intensely painful inflammation of a gout flare is a classic example of a sterile, innate immune-driven response. MSU crystals are not recognized as a pathogen but as a danger-associated molecular pattern (DAMP), triggering a potent inflammatory cascade primarily mediated by the NLRP3 inflammasome.[2][10][11]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): Resident immune cells, particularly macrophages in the joint synovium, are primed by signals that upregulate the transcription of key inflammasome components. This includes pro-interleukin-1β (pro-IL-1β) and NLRP3 itself. This priming can be initiated by various stimuli, including low-level cytokine signaling or engagement of Toll-like receptors (TLRs).[11][12]

-

Activation (Signal 2): The phagocytosis of MSU crystals by these primed macrophages provides the critical second signal.[13][14] Several downstream events are proposed to trigger the assembly and activation of the inflammasome complex:

-

Lysosomal Destabilization: After phagocytosis, the sharp, needle-like MSU crystals can damage the phagolysosome, leading to its rupture and the release of lysosomal contents, such as cathepsin B, into the cytosol.[6][15]

-

Potassium Efflux: The assembly of the NLRP3 inflammasome is highly sensitive to a drop in intracellular potassium concentration. This efflux can be triggered by MSU-induced membrane pores or channels.[12][13]

-

Mitochondrial ROS Generation: The production of reactive oxygen species (ROS) by mitochondria is another key event implicated in NLRP3 activation following MSU crystal exposure.[12][13]

-

Once assembled, the active NLRP3 inflammasome complex—comprising NLRP3, the adaptor protein ASC, and pro-caspase-1—serves as a platform for the auto-activation of caspase-1.[13][16] Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, IL-1β, which is rapidly secreted from the cell.[2][12]

Cellular Effectors and the Amplification of Inflammation

The secretion of IL-1β by resident macrophages is the critical initiating event that orchestrates a massive influx of neutrophils into the joint, a hallmark of the acute gouty attack.[3][5]

The Role of Neutrophils

Neutrophils are rapidly recruited to the site of inflammation by chemokines produced in response to IL-1β.[2] Upon arrival, they are further activated by MSU crystals, leading to:

-

Inflammatory Amplification: Activated neutrophils release a host of pro-inflammatory mediators, including more cytokines, chemokines, proteases, and reactive oxygen species, which amplify the inflammatory response and contribute to the intense pain and swelling.[3]

-

Neutrophil Extracellular Traps (NETs): In response to MSU crystals, neutrophils can undergo a form of cell death called NETosis, releasing web-like structures of DNA, histones, and granular proteins known as Neutrophil Extracellular Traps (NETs).[17][18] NETs have a dual role in gout. Initially, they can exacerbate inflammation.[17][19] However, aggregated NETs (aggNETs) appear to be crucial for the resolution of inflammation by trapping and degrading MSU crystals and pro-inflammatory cytokines, contributing to the self-limiting nature of gout flares.[17][19][20]

Other Cellular Contributors

While macrophages and neutrophils are the primary drivers, other cells participate in the inflammatory milieu. Mast cells, for instance, can be activated by MSU crystals and contribute to the early inflammatory response.[21] The interactions between various immune cells create a complex feedback loop that sustains the acute attack.[22]

From Acute Flare to Chronic Disease: Tophus Formation and Joint Destruction

If hyperuricemia is not controlled, recurrent acute flares can lead to chronic gouty arthritis. This advanced stage is characterized by the formation of tophi, which are organized, granuloma-like structures containing solid collections of MSU crystals surrounded by inflammatory cells and connective tissue.[2] These tophi are not inert; they are sites of chronic, low-grade inflammation and are directly implicated in structural joint damage, including bone erosion.[2][16] The inflammatory tissue component of the tophus, as well as the direct effects of the crystals, contribute to this destructive process.[10][16]

Experimental Models for Gout Research

Robust and reproducible experimental models are indispensable for investigating gout pathophysiology and for the preclinical evaluation of new therapeutic agents.

In Vitro Model: MSU Crystal Stimulation of Macrophages

This model is ideal for studying the molecular mechanisms of inflammasome activation.

Protocol: IL-1β Release from THP-1 Macrophages

-

Cell Culture and Differentiation:

-

Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To differentiate into macrophage-like cells, seed cells in a 96-well plate at a density of 1x10^5 cells/well and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

After differentiation, wash the cells with fresh media and allow them to rest for 24 hours.

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 macrophages with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β expression.

-

-

Stimulation (Signal 2):

-

Wash the cells gently with PBS to remove LPS.

-

Add fresh, serum-free media containing sterile, endotoxin-free MSU crystals (e.g., 100-200 µg/mL).[11] Include a negative control (media only) and a positive control (e.g., Nigericin, another NLRP3 activator).

-

Incubate for 6-18 hours at 37°C.

-

-

Endpoint Analysis:

-

Centrifuge the plate to pellet any cells or debris.

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

-

In Vivo Model: Murine Air Pouch

The air pouch model creates a synovium-like cavity, providing a contained environment to study the acute inflammatory response to MSU crystals.[23]

Protocol: MSU Crystal-Induced Murine Air Pouch Inflammation

-

Pouch Formation:

-

On day 0, inject 3 mL of sterile air subcutaneously into the dorsal midline of an anesthetized mouse (e.g., C57BL/6).

-

On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.

-

-

Inflammatory Challenge:

-

On day 6, inject 1 mL of a sterile suspension of MSU crystals (e.g., 3 mg/mL in sterile, pyrogen-free saline) directly into the air pouch. A control group should receive an injection of sterile saline only.

-

-

Analysis of Inflammatory Exudate:

-

At a defined time point after injection (e.g., 12 or 24 hours), euthanize the mouse.

-

Carefully aspirate the inflammatory exudate by washing (lavaging) the pouch with 2-3 mL of sterile PBS containing EDTA.

-

Measure the total volume of the collected lavage fluid.

-

-

Endpoint Measurements:

-

Cell Infiltration: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify neutrophils.

-

Cytokine Analysis: Centrifuge the lavage fluid to pellet cells. Analyze the supernatant for key cytokines like IL-1β and chemokines (e.g., CXCL1) using ELISA.

-

Vascular Permeability: Measure the total protein concentration in the supernatant (e.g., via Bradford or BCA assay) as an indicator of plasma exudation.

-

Therapeutic Implications

A deep understanding of gout pathophysiology has directly informed therapeutic strategies:

-

Urate-Lowering Therapies (ULTs): The cornerstone of chronic gout management is to reduce serum urate levels below the saturation point (~6.0 mg/dL), thereby preventing new crystal formation and promoting the dissolution of existing crystals. This is achieved with drugs like allopurinol (a xanthine oxidase inhibitor) or probenecid (a uricosuric agent).

-

Anti-inflammatory Agents:

-

NSAIDs and Colchicine: These are traditional first-line treatments for acute flares, working to broadly reduce inflammation and inhibit neutrophil function.

-

IL-1 Inhibitors: Given the central role of IL-1β, biologic drugs that block the IL-1 pathway (e.g., anakinra, canakinumab) are highly effective for treating severe or refractory gout flares.[2][13] Their use validates the mechanistic insights gained from preclinical research.

-

Future drug development efforts are focused on more specific targets within the inflammatory cascade, including novel inhibitors of the NLRP3 inflammasome and modulators of neutrophil function.

References

- Gout - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZB0vfF7Onq_P8yFO-zEHilg-Z9VGXJcZQbN4Fti5-c485_XQJVpKJJHOrKcwhTQEWSmF7QfGHKRbYi3ILYPYvfFJjKjWyhZo6NH9Fzp4EGbxeT2GB85U5plSO3g=]

- The pathogenesis of gout - Journal of Rheumatic Diseases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUclU-zdhk3qMv4RSY2vIpRnD0NDlduW3K7JKA-h17Aya5nsY71uLYTXNUqQdFsuP1iJ2_ZZRy2YyXl_KVeofNaDwq59z_mc7EuTglIIzxSZr4petEDFTzortV-keA5Km3A2eBpRWrSgMhkwv83BiLdd6OvQ==]

- The Crystallization of Monothis compound - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIi-I4s1CHm7eaCXr82pmwQHkNSVJ_GGkK6vlWYP-m8x1YF43PfzSF2OyD6KP3ul7U37Xj-8XJeHBLBSiX4JGs3orQTpHCPTVi0qz6PEXEr0PNbV7XpvivnD2S6wNbFV7yUYIXcrKraAh6P8s=]

- Mechanism of neutrophil extracellular traps in the pathogenesis of gout - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGha2CZCpd8sPSOdFm7Jm5_YdnizrbXTXD9-0uUJ7qfbmnw42MVkwoqeMVuuS82W4xtJHbAAWllPYYEbW3UIzQlvpPIQ6_GcWRD3pPYD1HwAyKNwlaOEfXxbujIeD8ZQ9WD6hwf]

- Lower Temperatures Exacerbate NLRP3 Inflammasome Activation by Promoting Monothis compound Crystallization, Causing Gout - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZyfLiEficwVz0RoWTFDFvEAaWDdTsNGFyrjAt99gR5BC8P77BWlhtvnEiyxUhYrr3GJyqo9ge3dWsAIYAU_O_4o1z_oMysaokZotayHbyJmZtljxMpb6II_AAlQs_Yguh14I=]

- What is the pathogenesis of urate and gout? - Dr.Oracle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGolmYJjPmIb1TGFlTtYW1c2n-QxcW5j6usrDm8b0bApZOmTz5YTEw1e56YzkJwM19bUCFE4pOSXTM8EE1m7I4pgBOFS1b14dUxyZ6RdMhAYirAZj9CToIDviLlPdv2od77fEdXzPxpg300UCD8gBpOa7vNFLk0X57om5PMVMi7iWn828e6gt1Ws8JkRA8=]

- Pathophysiology of gout | Oxford Textbook of Osteoarthritis and Crystal Arthropathy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvUmSkGRDH3SKf7SFOzoHLEip5EQopyLUsdUndeGmqSqfUF4QpgTEWipwlYhlmXvyN_mDLn4nrVysUxDtQG-vyGKDTOV8-Jfu_eCuHFXEQOTmZMDwDTkob9F7ZzRS-GPKA1-kwfYUDxoHYqqJWf0GX]

- MSU Crystals - NLRP3 Inflammasome Inducer | InvivoGen. [URL: https://www.invivogen.com/msu-crystals]

- Pathophysiology of Gout - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33678310/]

- The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5422533/]

- Gout and Pseudogout: Background, Etiology, Pathophysiology - Medscape Reference. [URL: https://emedicine.medscape.com/article/329958-overview?form=fpf]

- A brief review on in vivo models for Gouty Arthritis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235889/]

- New animal model of chronic gout reproduces pathological features of the disease in humans | RMD Open. [URL: https://rmdopen.bmj.com/content/9/4/e003554]

- A Comprehensive Review on Gout: Pathophysiology, Diagnosis, and Emerging Therapies - Acta Scientific. [URL: https://actascientific.com/ASPS/pdf/ASPS-08-1681.pdf]

- Activation of the NLRP3 inflammasome and the production IL-1β. (1)... - ResearchGate. [URL: https://www.researchgate.

- Lower Temperatures Exacerbate NLRP3 Inflammasome Activation by Promoting Monothis compound Crystallization, Causing Gout - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34440668/]

- neutrophil signature is strongly associated with increased cardiovascular risk in gout | Rheumatology | Oxford Academic. [URL: https://academic.oup.

- Full article: Activation status of circulating neutrophils in gout patients - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/03009742.2020.1843452]

- Review Mechanism of neutrophil extracellular traps in the pathogenesis of gout - Clinical and Experimental Rheumatology. [URL: https://www.

- Pathophysiology and Treatment of Gout Arthritis; including Gout Arthritis of Hip Joint: A Literature Review - Hip & Pelvis. [URL: https://www.hipandpelvis.or.kr/journal/view.php?doi=10.5371/hp.2024.36.1.1]

- Targeting Neutrophil Extracellular Traps in Gouty Arthritis | JIR - Dove Medical Press. [URL: https://www.dovepress.com/targeting-neutrophil-extracellular-traps-in-gouty-arthritis-peer-reviewed-fulltext-article-JIR]

- MSU induced Gout Modeling & Pharmacodynamics Service - Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/msu-induced-gout-modeling-pharmacodynamics-service.htm]

- Gout Models - WuXi Biology. [URL: https://biology.wuxiapptec.com/resources/gout-models]

- Developing Animal Gout Models - WuXi Biology. [URL: https://biology.wuxiapptec.com/resources/developing-animal-gout-models]

- (PDF) Mechanisms of crystal formation in gout - A structural approach - ResearchGate. [URL: https://www.researchgate.

- Complex network of molecular mechanisms implicated in gout. Inflammation has been defined by two stages - ResearchGate. [URL: https://www.researchgate.

- Solubility of uric acid and supersaturation of monothis compound: why is uric acid so highly soluble in urine? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6702187/]

- Inflammatory Response to Regulated Cell Death in Gout and Its Functional Implications. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2022.923391/full]

- Molecular Pathophysiology of Gout | Request PDF - ResearchGate. [URL: https://www.researchgate.

- View of Metabolism of crystals within the joint - Reumatismo. [URL: https://www.reumatismo.org/index.php/reuma/article/view/495/659]

- Studies of urate crystallisation in relation to gout. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Studies-of-urate-crystallisation-in-relation-to-McGill-Dieppe/83d65b9325996655541655079a40051b47161b96]

- Gout. Mechanisms of inflammation in gout - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2656819/]

Sources

- 1. Gout - Wikipedia [en.wikipedia.org]

- 2. The pathogenesis of gout [jrd.or.kr]

- 3. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reumatismo.org [reumatismo.org]

- 5. droracle.ai [droracle.ai]

- 6. mdpi.com [mdpi.com]

- 7. Gout and Pseudogout: Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 8. Solubility of uric acid and supersaturation of monothis compound: why is uric acid so highly soluble in urine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. invivogen.com [invivogen.com]

- 12. researchgate.net [researchgate.net]

- 13. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathophysiology and Treatment of Gout Arthritis; including Gout Arthritis of Hip Joint: A Literature Review [hipandpelvis.or.kr]

- 15. Inflammatory Response to Regulated Cell Death in Gout and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pathophysiology of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of neutrophil extracellular traps in the pathogenesis of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. clinexprheumatol.org [clinexprheumatol.org]

- 20. dovepress.com [dovepress.com]

- 21. Gout. Mechanisms of inflammation in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. wuxibiology.com [wuxibiology.com]

The Thermodynamics of Monosodium Urate Crystallization: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gout, a prevalent and painful inflammatory arthritis, is fundamentally a disorder of crystal thermodynamics. The deposition of monosodium urate (MSU) crystals in synovial fluid and other tissues is the etiological hallmark of this disease.[1][2][3] Understanding the thermodynamic principles that govern the nucleation and growth of these crystals is paramount for the development of effective therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the thermodynamics of MSU crystallization, intended for researchers, scientists, and drug development professionals. We will explore the core thermodynamic drivers, the influence of key physiological factors, and the experimental methodologies used to investigate these phenomena, thereby offering a robust framework for advancing research in gout and other crystal-related pathologies.

Foundational Thermodynamic Principles of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered crystalline structure. This process is governed by fundamental thermodynamic principles, primarily the change in Gibbs free energy (ΔG).

1.1. Supersaturation: The Driving Force

The primary prerequisite for crystallization is supersaturation, a state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature and pressure.[1][3] Hyperuricemia, or elevated levels of uric acid in the blood, is the clinical manifestation of supersaturation in the context of gout.[1][2] The thermodynamic driving force for crystallization is the reduction in Gibbs free energy as the system moves from a supersaturated state to a more stable, equilibrated state with the formation of a solid phase.

The degree of supersaturation (S) can be expressed as:

S = C / C*

Where:

-

C is the actual concentration of the solute.

-

C* is the equilibrium solubility of the solute.

A value of S > 1 indicates a supersaturated solution, and the higher the value, the greater the driving force for crystallization.

1.2. Gibbs Free Energy, Enthalpy, and Entropy in Crystallization

The spontaneity of the crystallization process is determined by the change in Gibbs free energy (ΔG), which is defined by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy, representing the heat released or absorbed during crystallization. For MSU crystallization, this process is generally exothermic (ΔH < 0), favoring the formation of crystals.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy, representing the change in randomness or disorder of the system. The formation of an ordered crystal lattice from disordered ions in solution results in a decrease in entropy (ΔS < 0), which is thermodynamically unfavorable.

Crystallization occurs when the negative enthalpy change (favorable) outweighs the negative entropy change (unfavorable), resulting in an overall negative ΔG.

The Crystallization Pathway of Monothis compound

The formation of MSU crystals is not an instantaneous event but rather a multi-step process involving nucleation and subsequent crystal growth.[4][5]

2.1. Nucleation: The Birth of a Crystal

Nucleation is the initial formation of stable crystalline nuclei from a supersaturated solution. This process can occur through two primary mechanisms:

-

Homogeneous Nucleation: The spontaneous formation of nuclei in a pure solution without the influence of foreign particles. This requires a high degree of supersaturation to overcome a significant energy barrier.

-

Heterogeneous Nucleation: The formation of nuclei on the surface of foreign particles, such as existing crystals, cellular debris, or protein aggregates. This process has a lower energy barrier and is more common in biological systems like synovial fluid.[1]

The rate of nucleation is highly dependent on the level of supersaturation. There is a critical supersaturation level that must be reached for nucleation to occur at a significant rate.

2.2. Crystal Growth: From Nuclei to Macroscopic Crystals

Once stable nuclei are formed, they grow into larger crystals by the incorporation of urate and sodium ions from the surrounding supersaturated solution.[6] The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of inhibitors or promoters. MSU crystals typically exhibit a characteristic needle-like morphology.[1][7]

Diagram: The Crystallization Pathway of Monothis compound

Caption: A simplified workflow of MSU crystallization.

Physicochemical Factors Influencing MSU Crystallization

The thermodynamics of MSU crystallization are highly sensitive to the local physicochemical environment. Understanding these factors is crucial for elucidating the mechanisms of gout and for designing targeted therapies.

3.1. Temperature

Temperature has a significant impact on urate solubility. Lower temperatures decrease the solubility of MSU, thereby increasing the likelihood of crystallization.[1][8][9] This phenomenon may explain the predilection for gout attacks in peripheral joints, such as the big toe, where the temperature is typically lower than the core body temperature.[1]

| Temperature (°C) | Urate Solubility (mg/dL) |

| 37 | ~6.8 |

| 35 | ~6.0 |

| 30 | ~4.5 |

| Data compiled from various in vitro studies.[1] |

3.2. pH

The pH of the surrounding medium influences the ionization state of uric acid and its salts. Uric acid is a weak acid with two pKa values (pKa1 ≈ 5.8 and pKa2 ≈ 10.3).[1] At physiological pH (around 7.4), the monovalent urate anion is the predominant species.[1] While some studies suggest that a slightly acidic environment can promote MSU nucleation, others have found that urate solubility is lowest in the pH range of 7-9.[4][5][10] This suggests a complex interplay between pH, urate speciation, and solubility.

3.3. Ion Concentrations

The concentration of sodium ions is a critical factor, as it is a primary component of the crystal lattice.[4][5] Increased sodium concentration can reduce urate solubility and promote nucleation.[4][5] Other ions, such as calcium, have also been shown to enhance MSU crystallization, potentially by promoting nucleation.[10][11]

3.4. Biological Molecules and Synovial Fluid Components

The in vivo environment of synovial fluid is a complex mixture of proteins, glycosaminoglycans, and other biomolecules that can significantly influence MSU crystallization. Some components, such as certain proteins and synovial fluid from gout patients, have been shown to promote nucleation.[1][12] Conversely, other molecules may act as inhibitors of crystal growth.[13][14][15] The presence of specific antibodies that bind to uric acid has also been reported to promote MSU crystal nucleation.[4][5]

Experimental Methodologies for Studying MSU Crystallization Thermodynamics

A variety of experimental techniques are employed to investigate the thermodynamics and kinetics of MSU crystallization. These methods provide valuable data for understanding the underlying mechanisms and for screening potential therapeutic agents.

4.1. Solubility Measurement

Determining the equilibrium solubility of MSU under various conditions is fundamental to understanding its crystallization behavior.

Protocol: Isothermal Solubility Measurement

-

Preparation of Supersaturated Solutions: Prepare solutions of this compound at concentrations known to be above the expected solubility limit in a relevant buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

-

Equilibration: Incubate the solutions for a prolonged period (e.g., 24-72 hours) with constant agitation to ensure equilibrium is reached between the solid and liquid phases.

-

Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration.

-

Concentration Analysis: Measure the concentration of urate in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at ~292 nm or high-performance liquid chromatography (HPLC).

-

Data Analysis: The measured concentration represents the equilibrium solubility under the tested conditions.

4.2. Induction Time Measurement

The induction time is the time required for the appearance of the first detectable crystals in a supersaturated solution. It is a measure of the nucleation rate.

Protocol: Turbidity-Based Induction Time Measurement

-

Preparation of Metastable Solutions: Prepare supersaturated solutions of this compound at various concentrations.

-

Monitoring: Monitor the turbidity or absorbance of the solutions over time using a spectrophotometer or a dedicated crystallisation monitoring instrument.

-

Induction Time Determination: The induction time is the point at which a significant increase in turbidity is observed, indicating the onset of nucleation and crystal growth.

-

Data Analysis: Plot the induction time as a function of supersaturation to determine the nucleation kinetics.

Diagram: Experimental Workflow for Induction Time Measurement

Caption: A typical workflow for measuring induction time.

4.3. Crystal Growth Rate Measurement

The rate at which MSU crystals grow can be determined by various microscopic and light scattering techniques.

Protocol: In Situ Atomic Force Microscopy (AFM)

-

Crystal Seeding: Introduce pre-formed MSU seed crystals onto a substrate.

-

Flow Cell: Place the substrate in a fluid cell and flow a supersaturated solution of this compound over the crystals.

-

Imaging: Use in situ AFM to visualize the growth of the crystals in real-time by scanning the crystal surface.

-

Data Analysis: Measure the change in crystal dimensions over time to calculate the growth rate of specific crystal faces.[6]

Implications for Drug Development

A thorough understanding of the thermodynamics of MSU crystallization provides a rational basis for the development of novel therapeutic strategies for gout.

5.1. Targeting Supersaturation

The most direct approach to preventing MSU crystallization is to reduce the level of urate supersaturation in the body. This is the mechanism of action of urate-lowering therapies such as xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) and uricosuric agents (e.g., probenecid).

5.2. Inhibition of Nucleation and Crystal Growth

Another promising strategy is the development of molecules that can directly inhibit the nucleation or growth of MSU crystals.[15] These inhibitors could act by:

-

Binding to urate or sodium ions: Sequestering the building blocks of the crystals.

-

Adsorbing to the crystal surface: Blocking the addition of new ions to the crystal lattice.

-

Altering the crystal habit: Modifying the crystal shape to make it less inflammatory.

The experimental protocols described in this guide are essential for the screening and characterization of such potential inhibitors.

Conclusion

The crystallization of monothis compound is a complex thermodynamic process that is central to the pathophysiology of gout. By understanding the fundamental principles of supersaturation, nucleation, and crystal growth, and by employing robust experimental methodologies, researchers can gain valuable insights into the mechanisms of this disease. This knowledge is critical for the development of the next generation of therapies aimed at preventing and treating gout by directly targeting the thermodynamics of MSU crystallization.

References

- Martillo, M. A., Nazzal, L., & Crittenden, D. B. (2014). The crystallization of monothis compound.

- Chhana, A., Lee, H., & Dalbeth, N. (2015). Factors influencing the crystallization of monothis compound: a systematic literature review. BMC musculoskeletal disorders, 16, 296.

-

Wikipedia. (n.d.). Gout. In Wikipedia. Retrieved January 12, 2026, from [Link]

- Chhana, A., Lee, H., & Dalbeth, N. (2015).

- Wilcox, W. R., & Khalaf, A. A. (1975). Nucleation of monothis compound crystals.

- Perrin, C. M., Dobish, M. A., Van Keuren, E., & Swift, J. A. (2011).

- Martillo, M. A., Nazzal, L., & Crittenden, D. B. (2014).

- Wilcox, W. R., & Khalaf, A. (1975).

- Bardin, T., & Richette, P. (2021). Urate Crystals; Beyond Joints. Frontiers in immunology, 12, 676359.

-

Medical News Today. (2021). Gout crystals: Types, treatment, and prevention. Retrieved from [Link]

- Li, M., Li, S., Tang, W., & Gong, J. (2020). Understanding the Crystallization Pathway of Monothis compound Monohydrate in a Biomimetic Matrix. Crystal Growth & Design, 20(3), 1596-1604.

- Dalbeth, N., & Haskard, D. O. (2005). Gout: The mechanism of urate crystal nucleation and growth. A hypothesis based in facts. Joint Bone Spine, 72(4), 289-293.

- Loeb, J. N. (1972). The influence of temperature on the solubility of monothis compound.

- Chhana, A., Lee, H., & Dalbeth, N. (2015). Factors influencing the crystallization of monothis compound: a systematic literature review.

- Grases, F., Costa-Bauzá, A., & Prieto, R. M. (1989). Solubility of uric acid and supersaturation of monothis compound: why is uric acid so highly soluble in urine?. The Journal of urology, 142(4), 1095–1098.

- Costa-Bauzá, A., & Grases, F. (2023). 7-Methylxanthine Inhibits the Formation of Monothis compound Crystals by Increasing Its Solubility. Biomolecules, 13(12), 1797.

- He, X., et al. (2025). Developing crystallization inhibitors of monothis compound monohydrate in gout: A “dual ions capture” strategy.

- Tak, H. K., & Cooper, S. M. (1980). Studies on the nucleation of monthis compound at 37°C.

- Kippen, I., Klinenberg, J. R., Weinberger, A., & Wilcox, W. R. (1974). Factors affecting urate solubility in vitro.

- ResearchGate. (n.d.). Effect of temeperature on the solubility of Urate ions. A) Solubility of Na-Urate in water & B) Solubility in presence of 140mM Na +.

- ResearchGate. (n.d.). Solubility of uric acid and monothis compound.

- Perlovich, G. L. (2021). Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations.

- Semantic Scholar. (n.d.). Factors affecting urate solubility in vitro.

- Costa-Bauzá, A., & Grases, F. (2024). Effect of Methylxanthines on Urate Crystallization: In Vitro Models of Gout and Renal Calculi. Biomolecules, 14(9), 1083.

- Gao, Y., et al. (2023). Crystallization and inhibition of monothis compound monohydrate: advances in mechanistic understanding and perspectives for gout management.

Sources

- 1. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gout - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Urate Crystals; Beyond Joints [frontiersin.org]

- 4. Factors influencing the crystallization of monothis compound: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors influencing the crystallization of monothis compound: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monothis compound monohydrate crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. The crystallization of monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of temperature on the solubility of monothis compound. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Nucleation of monothis compound crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleation of monothis compound crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystallization and inhibition of monothis compound monohydrate: advances in mechanistic understanding and perspectives for gout management - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

The Genesis of Gout: A Technical Guide to the Nucleation and Growth of Monosodium Urate Crystals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gout, the most common form of inflammatory arthritis, is a metabolic disorder characterized by the deposition of monosodium urate (MSU) crystals within joints and soft tissues. These crystalline deposits are the etiological agent at the core of the disease, triggering intensely painful inflammatory responses known as gout flares. The formation of MSU crystals is a direct consequence of hyperuricemia—a state of elevated uric acid levels in the blood, typically defined as exceeding the saturation point of MSU, which is approximately 6.8 mg/dL. However, a critical observation in the field is that not all individuals with hyperuricemia develop gout. This discrepancy underscores the complexity of MSU crystallization, suggesting that while hyperuricemia is a necessary prerequisite, it is not sufficient on its own. The transition from soluble urate to pathogenic solid crystals is governed by a multifactorial process involving intricate physicochemical and biological interactions within the local tissue environment.

This technical guide provides an in-depth exploration of the core mechanisms underpinning the nucleation and growth of monothis compound crystals. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere description of the phenomenon to explain the causality behind the crystallization cascade. By synthesizing fundamental principles with field-proven experimental insights, we aim to equip scientists with the knowledge required to investigate this critical pathological process and to identify novel therapeutic targets aimed at preventing or reversing crystal formation.

Fundamentals of Monothis compound Crystallization

The formation of MSU crystals from a supersaturated solution is not an instantaneous event but a structured physicochemical process that can be dissected into distinct, sequential stages. Understanding these fundamentals is paramount for designing rational experimental models and therapeutic interventions.

The Urate Molecule and its Physicochemical Properties

Uric acid (C₅H₄N₄O₃) is a weak acid and the final product of purine metabolism in humans. It exhibits lactam-lactim tautomerism and is diprotic, with pKa values of approximately 5.4 and 10.3. At the physiological pH of blood and synovial fluid (around 7.4), the first proton is dissociated, and uric acid exists predominantly as the monovalent urate anion. This anion readily combines with sodium, the most abundant extracellular cation, to form the less soluble salt, monothis compound (MSU). It is the monohydrate form of this salt (NaC₅H₃N₄O₃·H₂O) that crystallizes to form the characteristic needle-shaped, negatively birefringent crystals pathognomonic of gout.

The Crystallization Cascade: Supersaturation, Nucleation, and Growth

MSU crystallization follows a classical pathway common to many solutes, driven by supersaturation and governed by the principles of thermodynamics and kinetics.

-

Supersaturation: This is the essential thermodynamic driving force. A solution is supersaturated when the concentration of MSU exceeds its equilibrium solubility limit (~6.8 mg/dL at 37°C). The degree of supersaturation dictates the potential for crystallization.

-

Nucleation: This is the initial, and most critical, kinetic step where dispersed urate and sodium ions self-assemble into ordered, stable nuclei. Nucleation is the rate-limiting step in crystal formation because it requires overcoming a significant energy barrier.

-

Primary Nucleation occurs in a crystal-free solution. It can be homogeneous, arising spontaneously from the supersaturated solution, or heterogeneous, where nucleation is initiated on the surface of foreign particles or biological structures (e.g., collagen fibers, cellular debris). Heterogeneous nucleation is generally more favorable as the foreign surface reduces the energy barrier.

-

Secondary Nucleation happens when new crystals are generated in the presence of existing MSU crystals. This can occur through micro-abrasion of existing crystals or by providing a template for further nucleation, leading to a rapid amplification of the crystal burden.

-

-

Crystal Growth: Once a stable nucleus has formed, it grows by the sequential addition of urate and sodium ions from the supersaturated solution onto its surface. This process continues as long as the solution remains supersaturated.

Caption: The MSU crystallization cascade, from supersaturation to crystal growth.

Key Factors Influencing MSU Nucleation and Growth

The transition from asymptomatic hyperuricemia to clinical gout is modulated by a host of local factors that can either promote or inhibit the stages of crystallization.

Physicochemical Factors

| Factor | Effect on Crystallization | Mechanism | Reference(s) |

| Urate Concentration | Major Promoter | Increases supersaturation, the primary driving force for all stages. | |